Positional Isomerism Drives Differential Azo Dye Hue and Coupling Reactivity Compared to Fast Red KL Salt
The 5-carbamoyl-2-methoxy substitution pattern (target compound, CAS 85567-53-9) is compared to the 2-carbamoyl-5-methoxy pattern found in Fast Red KL salt (CAS 86780-25-8). This regiochemical inversion places the electron-donating methoxy group meta to the diazonium in the target compound versus para in the comparator, while the electron-withdrawing carbamoyl group is para in the target versus meta in the comparator . This class-level inference predicts a distinct electronic influence on the diazonium group, which is the primary determinant of electrophilic coupling rate and the spectral properties (λ-max) of the azo product. Isomeric identity is the critical procurement parameter, even in the absence of published head-to-head kinetic data, as protocols validated for the 5-carbamoyl-2-methoxy isomer cannot be directly transferred to the 2-carbamoyl-5-methoxy isomer without re-qualification.
| Evidence Dimension | Regiochemical identity and predicted electronic effect on diazonium reactivity |
|---|---|
| Target Compound Data | 5-carbamoyl-2-methoxy substitution (methoxy meta, carbamoyl para to diazonium) |
| Comparator Or Baseline | Fast Red KL Salt: 2-carbamoyl-5-methoxy substitution (methoxy para, carbamoyl meta to diazonium) |
| Quantified Difference | No published quantitative comparison of coupling kinetics or λ-max between these two isomers is currently available. Differentiation is based on chemical identity and structural isomerism. |
| Conditions | Structural isomer comparison; no specific assay context. |
Why This Matters
Ensures the reagent's chemical identity is correct for protocols specifying the 5-carbamoyl-2-methoxy isomer, preventing off-target coupling speeds or incorrect color development associated with the 2-carbamoyl-5-methoxy isomer.
- [1] PubChem Compound Summary for CID 21424295, 5-Carbamoyl-2-methoxybenzenediazonium tetrachlorozincate (2:1). View Source
